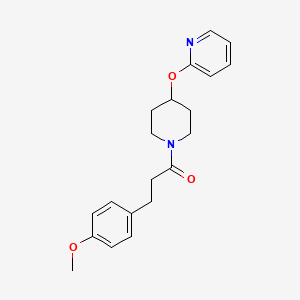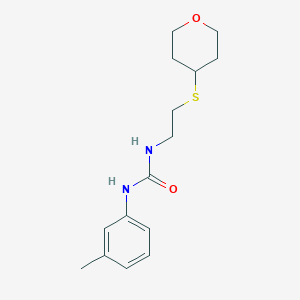
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and has been the subject of extensive research in recent years.
科学的研究の応用
Synthesis and Material Applications
Research indicates that compounds related to 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one have been synthesized for applications in materials science, particularly in the development of polymers with special properties. For instance, novel unsymmetrical diamine monomers containing triaryl imidazole pendant groups have been synthesized, leading to polyimides with excellent solubility and thermal stability. These materials exhibit high glass transition temperatures and stability up to temperatures above 450°C, depending on the monomer used for the polymer preparation. Such properties make these polyimides suitable for advanced materials applications where high thermal resistance and solubility in polar solvents are required (Ghaemy & Alizadeh, 2009).
Photophysical Properties
Studies on related benzimidazole derivatives have explored their photophysical properties. For example, novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones have been synthesized, which exhibit thermally stable, highly colored photochromes. This suggests potential applications in the development of photoresponsive materials, where the reversible change in color upon light exposure can be utilized in optical storage devices, sensors, and smart coatings (Kose & Orhan, 2006).
Catalysis and Chemical Synthesis
Compounds with the benzimidazole core have been involved in catalysis, showcasing their utility in facilitating various chemical reactions. For instance, ruthenium complexes incorporating benzimidazole derivatives have been studied for their application in polymerization reactions. These complexes have shown effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, indicating their potential in the synthesis of biodegradable polymers. The polymerization reactions follow first-order kinetics, suggesting a coordination–insertion mechanism, which provides insight into the catalytic behavior of these complexes (Attandoh et al., 2014).
Medicinal Chemistry and Biological Activity
While excluding direct drug use and dosage information, research into related benzimidazole compounds has hinted at their biological activity. Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines have been reported, with implications for their use in medicinal chemistry. Such compounds have been evaluated for various biological activities, suggesting a foundation for future drug development (Katritzky et al., 2000).
Environmental Applications
Research on polyimides containing 1,3,4-oxadiazole and pyridine moieties, synthesized from aromatic diamines, has demonstrated their application in environmental science. Specifically, these polyimides have been used for the removal of heavy metal ions (e.g., Co(II) and Ni(II)) from aqueous solutions, highlighting their potential in water purification and environmental remediation efforts. The maximum adsorption capacity for Co(II) ions, in particular, underscores the efficiency of these materials in capturing and removing specific pollutants from water sources (Mansoori & Ghanbari, 2015).
特性
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-18-12-13-23(19(2)14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-24(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIYURWQIIVHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2938122.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2938124.png)


![2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2938129.png)


![(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2938133.png)



![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)